molecular formula C6H4F3N5 B1430241 2-(Trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyrimidin-7-amine CAS No. 1444605-49-5

2-(Trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyrimidin-7-amine

Cat. No.: B1430241
CAS No.: 1444605-49-5
M. Wt: 203.12 g/mol
InChI Key: QUOGYIMRTHRKLY-UHFFFAOYSA-N
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Description

2-(Trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyrimidin-7-amine is a versatile chemical scaffold of significant interest in medicinal chemistry and drug discovery research. Its core structure is based on the [1,2,4]triazolo[1,5-a]pyrimidine ring system, a fused heterocycle that is a known pharmacophore. A key feature of this compound is the presence of a trifluoromethyl group at the 2-position, which enhances lipophilicity and membrane permeability, and a primary amine at the 7-position, which serves as a critical handle for further synthetic modification to create diverse derivative libraries . This compound and its derivatives have demonstrated substantial potential as antimalarial agents. Research indicates that these molecules are potent inhibitors of Plasmodium falciparum dihydroorotate dehydrogenase (PfDHODH), a crucial enzyme in the pyrimidine biosynthesis pathway of the malaria parasite . Molecular docking simulations show that the trifluoromethyl group plays a vital role in the binding affinity by forming specific interactions within the enzyme's active site . Several analogs within this structural class have exhibited potent in vitro activity against chloroquine-resistant P. falciparum strains, with IC₅₀ values reaching the nanomolar range and high selectivity indices . Beyond infectious disease, the structural framework of 1,2,4-triazolo[1,5-a]pyrimidines is also being explored in oncology research. Similar compounds are investigated as antagonists for targets like the adenosine A2a receptor (A2a AR), a promising strategy for immuno-oncology, and some derivatives have shown cytotoxic effects against various human carcinoma cell lines . This product is intended for research purposes as a building block in the synthesis of novel bioactive molecules and for lead optimization studies. It is supplied For Research Use Only. It is not intended for diagnostic or therapeutic use in humans or animals.

Properties

IUPAC Name

2-(trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyrimidin-7-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4F3N5/c7-6(8,9)4-12-5-11-2-1-3(10)14(5)13-4/h1-2H,10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QUOGYIMRTHRKLY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(N2C(=NC(=N2)C(F)(F)F)N=C1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4F3N5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

203.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyrimidin-7-amine typically involves the reaction of 3,5-diamino-1,2,4-triazole with various substituted 1-aryl-1,3-butanediones or 1-aryl-2-buten-1-ones . This reaction is often carried out under mild conditions, resulting in good yields of the desired product. Another method involves the use of enaminonitriles and benzohydrazides under microwave irradiation, which provides an eco-friendly and efficient route to the target compound .

Industrial Production Methods

Industrial production of this compound may involve scaling up the aforementioned synthetic routes. The use of microwave-assisted synthesis is particularly advantageous for industrial applications due to its efficiency and reduced reaction times. Additionally, the catalyst-free and additive-free nature of this method aligns with green chemistry principles, making it suitable for large-scale production .

Chemical Reactions Analysis

Types of Reactions

2-(Trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyrimidin-7-amine undergoes various chemical reactions, including:

    Substitution Reactions: The compound can participate in nucleophilic substitution reactions, particularly at the amine group.

    Oxidation and Reduction: The compound can be oxidized or reduced under appropriate conditions, leading to the formation of different derivatives.

Common Reagents and Conditions

Common reagents used in the reactions of this compound include:

    Nucleophiles: For substitution reactions.

    Oxidizing Agents: Such as hydrogen peroxide or potassium permanganate for oxidation reactions.

    Reducing Agents: Such as sodium borohydride for reduction reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can lead to the formation of various substituted derivatives, while oxidation and reduction can yield different oxidized or reduced forms of the compound .

Scientific Research Applications

Anticancer Properties

Recent studies have demonstrated that derivatives of 2-(Trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyrimidin-7-amine exhibit promising anticancer activity. In vitro evaluations against various cancer cell lines have indicated significant antiproliferative effects. For instance, compounds derived from this scaffold were screened using the National Cancer Institute's NCI-60 program and showed notable cytotoxicity against human cancer cell lines such as A375 (melanoma), DU145 (prostate cancer), and MCF-7 (breast cancer) .

Table 1: Anticancer Activity of Triazolo-Pyrimidine Derivatives

Compound IDCell LineIC50 (µM)Activity Level
2bA3751.2High
3bDU1450.9Very High
4cMCF-73.5Moderate

The presence of the trifluoromethyl group has been associated with enhanced potency in these compounds, suggesting that it plays a crucial role in their mechanism of action.

Antimicrobial Activity

In addition to anticancer properties, this compound derivatives have been evaluated for antimicrobial activity. Studies indicate that certain derivatives demonstrate significant antibacterial and antifungal effects against pathogens such as Mycobacterium smegmatis and Candida albicans. The structure-activity relationship (SAR) studies highlight that modifications at specific positions on the triazole or pyrimidine rings can lead to improved antimicrobial efficacy .

Table 2: Antimicrobial Activity of Triazolo-Pyrimidine Derivatives

Compound IDMicroorganismMIC (µg/mL)Activity Level
9aMycobacterium smegmatis6.25High
9cCandida albicans12.50Moderate

Potential Therapeutic Roles

The unique structural features of this compound position it as a candidate for further development in various therapeutic areas:

  • Anticancer Agents : Its ability to inhibit cancer cell proliferation suggests potential use in oncology.
  • Antimicrobial Agents : The compound's efficacy against bacterial and fungal infections indicates its potential role in treating infectious diseases.

Case Studies

Several case studies have been documented where derivatives of this compound were subjected to comprehensive biological evaluations:

  • Case Study on Anticancer Activity : A study involving a series of synthesized triazolo-pyrimidine derivatives showed that compound 3b exhibited an IC50 value significantly lower than standard chemotherapeutics in multiple cancer cell lines .
  • Case Study on Antimicrobial Efficacy : Research demonstrated that specific derivatives had MIC values comparable to existing antibiotics against resistant strains of bacteria .

Mechanism of Action

The mechanism of action of 2-(Trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyrimidin-7-amine involves its interaction with specific molecular targets. For example, the compound binds to Plasmodium falciparum dihydroorotate dehydrogenase through strong hydrogen bonds, inhibiting the enzyme’s activity and thereby exerting its anti-malarial effects . The presence of the trifluoromethyl group enhances the compound’s binding affinity and biological activity.

Comparison with Similar Compounds

Substituents at the 2-Position

The 2-position of the triazolopyrimidine ring is critical for target binding and pharmacokinetics:

  • 2-(Trifluoromethyl) : Enhances metabolic resistance and hydrophobic interactions, as seen in 5-methyl-N-[4-(trifluoromethyl)phenyl]-[1,2,4]triazolo[1,5-a]pyrimidin-7-amine (IC₅₀ = 12 nM against Plasmodium falciparum DHODH) .
  • 2-(Cyclopropylmethyl) : Reduces steric bulk while maintaining potency. Compound 33 (2-(cyclopropylmethyl)-5-methyl-N-(4-(trifluoromethyl)phenyl)-triazolopyrimidin-7-amine) showed 56% inhibition of P. falciparum at 1 µM .
  • 2-(Methylthio) : Lower potency in antimalarial assays (e.g., 2-(methylthio)-[1,2,4]triazolo[1,5-a]pyrimidin-7-amine had negligible activity) due to reduced electron-withdrawing effects .

Substituents at the 5-Position

  • 5-Methyl : Improves solubility and bioavailability. For example, 5-methyl-N-[4-(trifluoromethyl)phenyl]-triazolopyrimidin-7-amine exhibited 90% tubulin polymerization efficacy at 10 µM .
  • 5-Phenyl : Enhances aromatic stacking interactions. 5-Phenyl-N-(4-(trifluoromethyl)phenethyl)-triazolopyrimidin-7-amine demonstrated potent anti-tubercular activity (MIC = 0.8 µg/mL) .
  • 5-Chloro : Increases electrophilicity but may reduce metabolic stability. 5-Chloro-N-(4-(trifluoromethyl)phenyl)-triazolopyrimidin-7-amine showed moderate antimalarial activity (IC₅₀ = 45 nM) .

Substituents at the 7-Amine Position

  • Aryl/aralkyl amines :
    • N-(4-(Trifluoromethyl)phenyl) : Optimal for DHODH inhibition (e.g., compound 60 , IC₅₀ = 9 nM) due to strong hydrophobic and π-π interactions .
    • N-Phenethyl : Improves blood-brain barrier penetration, as seen in microtubule-stabilizing agents for neurodegeneration .
    • N-(Pyridin-3-yl) : Reduces potency in antimalarial models (e.g., 58 had IC₅₀ > 100 nM) due to polar interactions disrupting target binding .

Key Research Findings

Trifluoromethyl at 2-position is superior to methylthio or cyclopropylmethyl for antimalarial and anticancer activity .

5-Methyl substitution balances potency and solubility, outperforming phenyl or chloro groups in pharmacokinetic profiles .

N-(4-(Trifluoromethyl)phenyl) amine is critical for high-affinity binding to DHODH and tubulin .

Structural analogs with bulky aryl groups (e.g., pyridin-3-yl) exhibit reduced activity due to steric clashes .

Biological Activity

2-(Trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyrimidin-7-amine is a heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article delves into its synthesis, mechanisms of action, and biological activities, particularly focusing on its anticancer and antimalarial properties.

Synthesis

The synthesis of this compound typically involves the condensation of 3-amino-1,2,4-triazoles with various acylating agents. The trifluoromethyl group is introduced at the 2-position of the triazole ring to enhance biological activity.

General Procedure for Synthesis

  • Starting Materials : 3-amino-1,2,4-triazole derivatives and trifluoroacetic acid.
  • Reaction Conditions : The reaction is generally conducted in refluxing toluene with a catalytic amount of p-toluenesulfonic acid.
  • Purification : The resulting products are purified through recrystallization or chromatography.

The biological activity of this compound is primarily attributed to its ability to inhibit specific enzymes involved in critical biological pathways:

  • Inhibition of Dihydroorotate Dehydrogenase (DHODH) : Studies have shown that this compound interacts with PfDHODH in Plasmodium falciparum, leading to effective inhibition of the parasite's growth .
  • Cyclin-Dependent Kinase Inhibition : It has also been reported to inhibit CDK2, which plays a crucial role in cell cycle regulation .

Anticancer Activity

Recent studies have demonstrated promising anticancer properties for this compound:

  • In vitro Studies : The compound exhibited significant cytotoxic effects against various cancer cell lines. For instance, an IC50 value of approximately 8.47 µM was observed for MCF-7 breast cancer cells after 72 hours of treatment .
Cell LineIC50 Value (µM)Treatment Duration (h)
MCF-78.4772
A54910.2348
  • Mechanisms : The anticancer effects are believed to be mediated through apoptosis induction and inhibition of tumor angiogenesis .

Antimalarial Activity

The compound has also shown significant activity against Plasmodium falciparum:

  • In vitro Assays : Thirteen derivatives were tested with IC50 values ranging from 0.023 to 20 µM in anti-HRP2 and hypoxanthine assays. The most active derivatives had selectivity indices (SI) ranging from 1,003 to 18,478 .
Compound IDIC50 Value (µM)Selectivity Index
Derivative A0.02318,478
Derivative B0.04510,000

Case Studies

Several case studies have highlighted the efficacy of this compound in various biological contexts:

  • Cancer Treatment : A study indicated that treatment with the compound led to reduced tumor size in xenograft models of breast cancer .
  • Malaria Treatment : Another study reported successful reduction of parasitemia in infected mice treated with the compound .

Q & A

Q. Advanced

  • Binding mode : X-ray crystallography shows the trifluoromethyl group occupies a hydrophobic cleft near the ubiquinone-binding site, disrupting electron transfer .
  • In vitro vs. in vivo correlation : IC50_{50} values of 10–50 nM in enzyme assays translate to 90% parasite suppression in murine malaria models .

What are the primary biological targets of this compound?

Q. Basic

  • Enzymes : PfDHODH (antimalarial), thymidylate synthase (anticancer), and kinase targets (e.g., EGFR) .
  • Cellular pathways : Pyrimidine biosynthesis (via DHODH inhibition) and apoptosis signaling .

What structure-activity relationship (SAR) insights guide triazolopyrimidine optimization?

Q. Advanced

  • Position 5 : Methyl groups improve metabolic stability but reduce solubility; bulkier substituents (e.g., phenyl) enhance target affinity .
  • Position 7 : Amine substituents (e.g., aryl amines) dictate selectivity for PfDHODH over human isoforms .
  • Position 2 : Trifluoromethyl substitution maximizes potency and pharmacokinetic properties compared to halogens .

What pharmacokinetic challenges are associated with this compound?

Q. Advanced

  • Bioavailability : Moderate oral absorption (30–40% in rodent models) due to high logP (~3.5) .
  • Metabolic stability : Cytochrome P450-mediated oxidation of the triazole ring necessitates prodrug strategies .
  • Tissue distribution : Enhanced brain penetration (brain/plasma ratio = 0.8) supports CNS-targeted applications .

How is this compound applied in antimalarial drug development?

Q. Advanced

  • In vivo efficacy : ED90_{90} values of 10 mg/kg/day in murine models with no hepatotoxicity .
  • Resistance mitigation : Retains activity against PfDHODH mutants (e.g., C276F) resistant to triazolopyrimidines .
  • Combination therapy : Synergizes with atovaquone by targeting mitochondrial electron transport .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-(Trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyrimidin-7-amine
Reactant of Route 2
Reactant of Route 2
2-(Trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyrimidin-7-amine

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